molecular formula C42H48N5O8P B575876 Df cep CAS No. 162585-09-3

Df cep

Cat. No.: B575876
CAS No.: 162585-09-3
M. Wt: 781.847
InChI Key: DSMGBIHVUNIYKC-SBOMZNRISA-N
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Description

Df cep is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is a member of the cephalosporin family of antibiotics and is known for its potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria.

Scientific Research Applications

Df cep has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the reactivity and stability of cephalosporin antibiotics.

    Biology: Investigated for its antibacterial properties and its ability to inhibit bacterial cell wall synthesis.

    Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by resistant strains.

    Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes

Mechanism of Action

Target of Action

“Df cep” is a term that could refer to multiple compounds. In the context of this discussion, it seems to refer to C-TERMINALLY ENCODED PEPTIDE (CEP) hormones . The primary targets of CEP hormones are CEP RECEPTOR 1 (CEPR1) proteins . These receptors play a crucial role in various biological processes, including systemic nitrogen demand signalling, legume nodulation, and root system architecture .

Mode of Action

CEP hormones interact with CEPR1 proteins to trigger a signalling cascade . This interaction involves diverse downstream targets and interactions with other hormone pathways . The binding of CEP hormones to CEPR1 proteins initiates a series of biochemical reactions that result in changes in cellular function .

Biochemical Pathways

CEP hormones affect several biochemical pathways. They play roles in nitrogen allocation, root responses to carbon levels, the uptake of other soil nutrients such as phosphorus and sulfur, root responses to arbuscular mycorrhizal fungi, plant immunity, and reproductive development . These hormones broadly coordinate growth across the whole plant in response to diverse environmental cues .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug molecule are often the most difficult and challenging part of the whole drug discovery process . The ADME profile will also have a major impact on the likelihood of success of a drug . .

Result of Action

The molecular and cellular effects of CEP hormones’ action are diverse. They include changes in systemic nitrogen demand signalling, legume nodulation, and root system architecture . Furthermore, there is emerging evidence of CEP signalling playing roles in nitrogen allocation, root responses to carbon levels, the uptake of other soil nutrients such as phosphorus and sulfur, root responses to arbuscular mycorrhizal fungi, plant immunity, and reproductive development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CEP hormones. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These environmental changes could potentially impact the effectiveness of CEP hormones and their ability to carry out their functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Df cep typically involves the acylation of a 7-aminocephalosporanic acid derivative with an appropriate acylating agent. The reaction conditions often include the use of organic solvents such as dimethylformamide or acetonitrile, and the presence of a base like triethylamine to facilitate the reaction. The reaction is usually carried out at temperatures ranging from 0°C to room temperature to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using specific strains of bacteria that produce the cephalosporin nucleus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Advanced techniques such as high-performance liquid chromatography and crystallization are employed to achieve high purity levels suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Df cep undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions at low temperatures.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Derivatives with new functional groups introduced at the acyl side chain.

Comparison with Similar Compounds

Df cep is unique among cephalosporins due to its broad-spectrum antibacterial activity and its ability to overcome certain bacterial resistance mechanisms. Similar compounds include:

    Cephalexin: Another cephalosporin antibiotic with a narrower spectrum of activity.

    Ceftriaxone: A third-generation cephalosporin with enhanced activity against gram-negative bacteria.

    Cefuroxime: A second-generation cephalosporin with good activity against both gram-positive and gram-negative bacteria.

Compared to these compounds, this compound offers a broader spectrum of activity and is effective against a wider range of bacterial pathogens .

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,7-dioxo-8H-pyrido[2,3-d]pyrimidin-3-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H48N5O8P/c1-28(2)47(29(3)4)56(53-24-10-23-43)55-36-25-39(46-26-30-13-22-38(48)44-40(30)45-41(46)49)54-37(36)27-52-42(31-11-8-7-9-12-31,32-14-18-34(50-5)19-15-32)33-16-20-35(51-6)21-17-33/h7-9,11-22,26,28-29,36-37,39H,10,24-25,27H2,1-6H3,(H,44,45,48,49)/t36-,37+,39+,56?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMGBIHVUNIYKC-SBOMZNRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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